4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-19-14(22-20-9)8-18-15(21)13-6-11(7-17-13)10-2-4-12(16)5-3-10/h2-7,17H,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRVRJHFNBAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a novel heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing recent findings and highlighting its mechanisms of action.
Structural Overview
The compound is characterized by a unique structure that integrates a fluorophenyl group , an oxadiazole ring , and a pyrrole moiety . These components contribute to its biological properties and interaction with various molecular targets.
| Component | Description |
|---|---|
| Fluorophenyl group | Enhances electronic properties and reactivity |
| Oxadiazole ring | Known for diverse biological activities |
| Pyrrole moiety | Contributes to the stability and activity |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds containing the oxadiazole scaffold. The 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms include:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase , which is crucial for DNA synthesis.
- Modulation of Kinases : Affecting pathways involved in cell proliferation and survival.
In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
The biological activity of this compound is largely attributed to its ability to bind selectively to target proteins or enzymes. This binding can lead to:
- Enzyme Inhibition : Preventing the normal function of critical enzymes involved in cancer progression or bacterial survival.
- Receptor Modulation : Altering the activity of receptors that play roles in cellular signaling pathways.
Case Studies
Several studies have been conducted to elucidate the biological effects of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the cytotoxicity of oxadiazole derivatives on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Pyrazole-Based Analogs
- Example : 2-(4-Chlorophenyl)-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)acetamide ()
- Structural Differences : Replaces the pyrrole core with a pyrazole ring and introduces a trifluoromethyl group.
- Spectroscopic Data : HRMS (ESI) m/z 448.0783 (M+H)+, distinct from the target compound due to the trifluoromethyl substituent .
- Pharmacophore Impact : The pyrazole core may alter hydrogen-bonding interactions compared to pyrrole, affecting target selectivity.
Benzimidazole Derivatives
- Example : 1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 72, )
- Structural Differences : Incorporates a benzimidazole core and a difluorocyclohexyl group.
- Synthetic Yield : 68% with a melting point of 91–93°C, suggesting robust crystallinity .
- Biological Relevance : Designed for antimalarial activity, highlighting the versatility of the 3-methyl-1,2,4-oxadiazole moiety in diverse therapeutic contexts.
Modifications to the 1,2,4-Oxadiazole Linker
Thioether-Linked Analogs
- Example: 2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide () Structural Differences: Replaces the carboxamide linkage with a thioether bridge and adds a nitrophenyl group. Functional Impact: The thioether may improve lipophilicity but reduce metabolic stability compared to the carboxamide in the target compound .
Complex Heterocyclic Systems
- Example: N-(3-Chloro-4-fluorophenyl)-N'-hydroxy-2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-1H-imidazo[4,5-b]pyridine-7-carboximidamide (Example 420, ) Structural Differences: Embeds the oxadiazole-methyl group within an imidazo-pyridine scaffold.
Fluorophenyl Substitution Patterns
- Example: 5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () Structural Differences: Replaces pyrrole with a triazole core but retains the 4-fluorophenyl group. Key Data: Synonyms and registry numbers (e.g., ZINC00078771) indicate its prevalence in screening libraries, underscoring the pharmacophoric value of the fluorophenyl motif .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Metabolic Stability : The 3-methyl-1,2,4-oxadiazole group, present in all compared compounds, is associated with resistance to enzymatic degradation, as evidenced by its use in antimalarial () and anticancer () agents.
- Fluorophenyl Pharmacophore : The 4-fluorophenyl group enhances binding to aromatic residues in target proteins, a feature shared with triazole and pyridine derivatives ().
- Synthetic Feasibility : Yields for analogs range from 28% () to 68% (), suggesting that the target compound’s synthesis may require optimization for scalability.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide?
Methodological Answer: Synthesis optimization requires:
- Microwave-assisted techniques to enhance reaction efficiency, as demonstrated in pyrazole derivatives (reduces reaction time by ~40% compared to conventional heating) .
- Solvent and base selection : Use polar aprotic solvents (e.g., DMF) with bases like KCO to facilitate nucleophilic substitutions and improve yields (e.g., 75–85% yield in analogous oxadiazole syntheses) .
- Purification : Column chromatography or recrystallization to isolate the compound, ensuring >95% purity (critical for biological assays) .
Q. Table 1: Comparative Synthesis Conditions
| Method | Solvent | Base | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | DMF | KCO | 68 | 92 | |
| Microwave-Assisted | DMF | KCO | 85 | 97 |
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal structure parameters (e.g., unit cell dimensions: Å, Å for similar fluorophenyl derivatives) to validate stereochemistry .
- NMR Spectroscopy : Key peaks include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 356.12 (calculated for CHFNO) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- In vitro kinase inhibition assays : Test IC values against kinases (e.g., p38 MAPK) using fluorescence polarization .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC < 10 µM indicating potency .
- Solubility and stability : Measure logP (estimated 2.8–3.5 via HPLC) and plasma stability (t > 6 hours in human plasma) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
- Purity analysis : Use LC-MS to detect impurities (<2%) that may interfere with activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent modification : Replace the 3-methyl group on the oxadiazole with bulkier groups (e.g., isopropyl) to assess steric effects on binding .
- Fluorine scanning : Introduce fluorine at alternative positions (e.g., 2-fluorophenyl) to study electronic effects on target engagement .
- Computational docking : Use AutoDock Vina to predict binding modes with kinases (e.g., ΔG = -9.2 kcal/mol for JAK2) .
Q. Table 2: SAR Modifications and Activity Trends
| Modification Site | Group Introduced | IC (µM) | Target Kinase |
|---|---|---|---|
| Oxadiazole-3-methyl | Isopropyl | 0.45 | JAK2 |
| Pyrrole-2-carboxamide | Nitro | >50 | p38 MAPK |
Q. How can computational methods enhance the design of derivatives?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., HOMO-LUMO gap = 4.2 eV) .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify key residues (e.g., Lys53 in JAK2) .
- ADMET prediction : Use SwissADME to estimate permeability (Caco-2 P > 8 × 10 cm/s) and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
